molecular formula C13H16O2 B181604 4-Cyclohexylbenzoic acid CAS No. 20029-52-1

4-Cyclohexylbenzoic acid

Cat. No.: B181604
CAS No.: 20029-52-1
M. Wt: 204.26 g/mol
InChI Key: QCIWHVKGVVQHIY-UHFFFAOYSA-N
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Description

4-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2. It is a derivative of benzoic acid where a cyclohexyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Cyclohexylbenzoic acid typically involves the following steps:

    Preparation of Grignard Reagent: 1-bromo-4-cyclohexylbenzene is reacted with magnesium in anhydrous ether to form the Grignard reagent.

    Reaction with Carbon Dioxide: The Grignard reagent is then reacted with carbon dioxide in an organic solvent to form the corresponding carboxylate.

    Acidification: The carboxylate is acidified to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of Grignard reagent preparation, reaction with carbon dioxide, and acidification, but with optimized conditions for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexylbenzoquinone derivatives.

    Reduction: Reduction reactions can convert it to cyclohexylbenzyl alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Cyclohexylbenzoquinone derivatives.

    Reduction: Cyclohexylbenzyl alcohol.

    Substitution: Various substituted cyclohexylbenzoic acids depending on the substituent introduced.

Scientific Research Applications

4-Cyclohexylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a model compound in studies of molecular interactions and biological activity.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Cyclohexylbenzoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

    Binding to Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways.

    Interaction with Receptors: It could interact with cellular receptors, influencing signal transduction pathways.

    Modulation of Gene Expression: It might affect the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-Cyclohexylbenzoic acid can be compared with other similar compounds such as:

    Benzoic Acid: The parent compound, which lacks the cyclohexyl group.

    Cyclohexylacetic Acid: Similar in structure but with an acetic acid moiety instead of a benzoic acid moiety.

    4-Methylbenzoic Acid: Similar in structure but with a methyl group instead of a cyclohexyl group.

Uniqueness: The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness is reflected in its reactivity and applications in various fields .

Properties

IUPAC Name

4-cyclohexylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIWHVKGVVQHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173849
Record name 4-Cyclohexylbenzoic acid
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20029-52-1
Record name 4-Cyclohexylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20029-52-1
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Record name p-Cyclohexylbenzoic acid
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Record name 20029-52-1
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Record name 4-Cyclohexylbenzoic acid
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Record name 4-cyclohexylbenzoic acid
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Record name P-CYCLOHEXYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-cyclohexylbenzoic acid interact with the enzyme CYP199A4?

A: this compound acts as a substrate for the cytochrome P450 monooxygenase CYP199A4. This enzyme, derived from the bacterium Rhodopseudomonas palustris, catalyzes the aliphatic oxidation of this compound. [] This means that CYP199A4 facilitates the insertion of an oxygen atom into a C-H bond within the cyclohexyl ring of the molecule.

Q2: Why can't CYP199A4 catalyze the aromatic oxidation of compounds like 4-phenylbenzoic acid in the same way it does with this compound?

A: The inability of CYP199A4 to catalyze aromatic oxidation in compounds like 4-phenylbenzoic acid, while effectively catalyzing aliphatic oxidation in this compound, highlights the distinct mechanisms involved in these two oxidation processes. Aromatic oxidation requires a different orientation and interaction with the enzyme's active site compared to aliphatic oxidation. []

Q3: Have there been any attempts to modify CYP199A4 to enable aromatic oxidation?

A: Yes, research has explored protein engineering strategies to enable aromatic hydroxylation in CYP199A4. One study successfully generated the F182L mutant of CYP199A4. This mutant demonstrated the ability to catalyze the aromatic oxidation of 4-phenylbenzoic acid, producing 2'-hydroxy-, 3'-hydroxy-, and 4'-hydroxy metabolites. [] This finding indicates the potential for modifying CYP199A4 to expand its substrate range and catalytic capabilities.

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